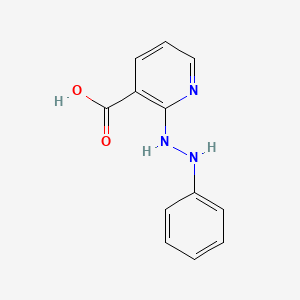

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often involves reactions between pyridinecarboxylic acids and phenylhydrazine derivatives. For example, a study by Ghadermazi et al. (2011) details the synthesis of a nickel(II) compound including pyridine-2,6-dicarboxylate and Phenylhydrazinium ions, highlighting the utility of phenylhydrazine in forming complex metal-organic frameworks (Ghadermazi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often features significant hydrogen bonding and other noncovalent interactions, contributing to their stability and packing in the crystalline state. A study by Vishweshwar et al. (2002) on pyrazinecarboxylic acids demonstrates the role of carboxylic acid-pyridine supramolecular synthons in controlling self-assembly in crystal structures (Vishweshwar et al., 2002).

Chemical Reactions and Properties

Compounds structurally related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid are involved in a variety of chemical reactions. For example, Yıldırım et al. (2005) explored the functionalization reactions of related pyrazole carboxylic acids, demonstrating the reactivity of such compounds towards nucleophilic substitution and their potential for further chemical modifications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, can be influenced by their molecular and crystal structures. The work by Chattopadhyay et al. (2003) on dirhenium(II) complexes with pyridinecarboxylate ligands exemplifies how the coordination mode and ligand environment affect the physical properties of metal-organic frameworks (Chattopadhyay et al., 2003).

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Supramolecular Synthons :

- Vishweshwar et al. (2002) explored the crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids, focusing on the occurrence of carboxylic acid-pyridine supramolecular synthon in these acids. This study contributes to understanding how molecular features correlate with supramolecular synthons in pyridine and pyrazine carboxylic acids, which is crucial for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

- Long et al. (2014) investigated the coexistence of carboxylic acid–acid hydrogen-bonding dimer and acid–pyridine hydrogen-bonding motif in crystal engineering. Their study of 2-[phenyl(propyl)amino]nicotinic acid provides insights into the structural aspects of hydrogen-bonded motifs in crystal formations (Long, Zhou, Parkin, & Li, 2014).

Chemical Extraction and Separation Techniques :

- Datta and Kumar (2014) focused on the reactive extraction of pyridine-2-carboxylic acid for applications in pharmaceuticals, herbicides, and nutritional supplements. This study offers valuable insights into optimizing extractive systems for carboxylic acids with minimal toxicity (Datta & Kumar, 2014).

- Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane, revealing the impact of different diluents on extraction efficiency. This research is significant for the production of acids in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Material Science and Gas Adsorption :

- Jia et al. (2007) reported on twelve-connected metal-organic frameworks with high hydrogen adsorption capabilities. This work, utilizing pyridine-3,5-bis(phenyl-4-carboxylic acid), is relevant for developing materials for gas storage and separation (Jia, Lin, Wilson, Blake, Champness, Hubberstey, Walker, Cussen, & Schröder, 2007).

Synthesis of Novel Compounds and Biological Studies :

- Revanasiddappa and Subrahmanyam (2009) conducted a study on the synthesis and biological activities of novel thiazolidinones derived from pyridine-3-carboxylic acid hydrazide. This research contributes to the development of new compounds with potential biological applications (Revanasiddappa & Subrahmanyam, 2009).

Electrochemical Studies :

- Nonaka et al. (1981) investigated the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid. Their findings are important for understanding the reduction mechanism and potential synthetic applications of substituted pyridines (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Eigenschaften

IUPAC Name |

2-(2-phenylhydrazinyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFPUVBBAVRNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)